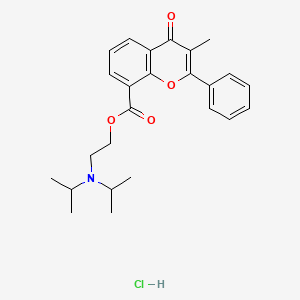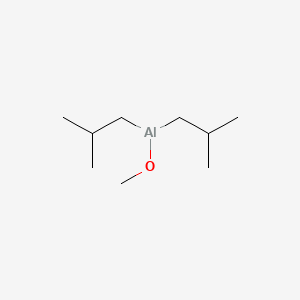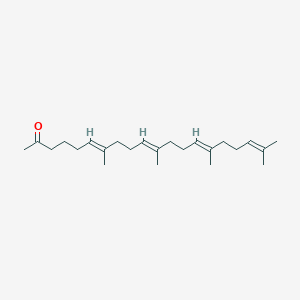
(6E,10E,14E)-7,11,15,19-tetramethylicosa-6,10,14,18-tetraen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E,10E,14E)-7,11,15,19-tetramethylicosa-6,10,14,18-tetraen-2-one typically involves the coupling of isoprene units through a series of reactions. One common method involves the use of hexaprenyl halide, which is reacted with a monoprenyl derivative of menadiol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF), at low temperatures .
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce high yields of the desired terpenoid by optimizing the fermentation conditions, such as pH, temperature, and nutrient availability .
Chemical Reactions Analysis
Types of Reactions
(6E,10E,14E)-7,11,15,19-tetramethylicosa-6,10,14,18-tetraen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions
Major Products
The major products formed from these reactions include epoxides, hydroxylated derivatives, saturated terpenoids, and various substituted compounds.
Scientific Research Applications
(6E,10E,14E)-7,11,15,19-tetramethylicosa-6,10,14,18-tetraen-2-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex terpenoids and other organic compounds.
Biology: Studied for its role in biological processes and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of (6E,10E,14E)-7,11,15,19-tetramethylicosa-6,10,14,18-tetraen-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Squalene: (6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene
Lycopersene: A stable and safe triterpenoid with antioxidant and antibacterial properties
Uniqueness
(6E,10E,14E)-7,11,15,19-tetramethylicosa-6,10,14,18-tetraen-2-one is unique due to its specific structure and the presence of multiple conjugated double bonds, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C24H40O |
|---|---|
Molecular Weight |
344.6 g/mol |
IUPAC Name |
(6E,10E,14E)-7,11,15,19-tetramethylicosa-6,10,14,18-tetraen-2-one |
InChI |
InChI=1S/C24H40O/c1-20(2)12-9-14-22(4)16-11-18-23(5)17-10-15-21(3)13-7-8-19-24(6)25/h12-13,16-17H,7-11,14-15,18-19H2,1-6H3/b21-13+,22-16+,23-17+ |
InChI Key |
SBOCYPUKNYDTSX-DMLVRTFPSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CCCC(=O)C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCCC(=O)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


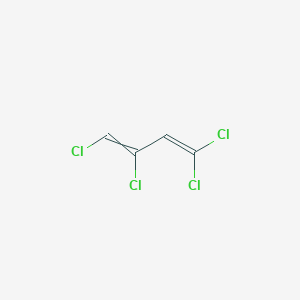
![[1,2,4]Triazino[3,4-f]purine-4,6,8(1H,7H,9H)-trione, 3,7,9-trimethyl-](/img/structure/B13826677.png)
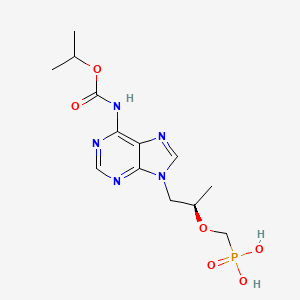
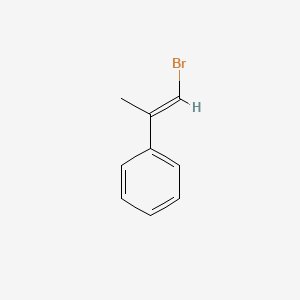
![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13826696.png)
![(6S,10bR)-6-[4-(fluoromethylsulfanyl)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B13826703.png)
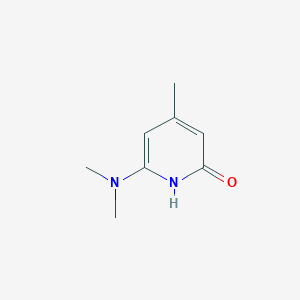
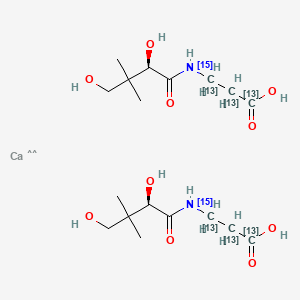


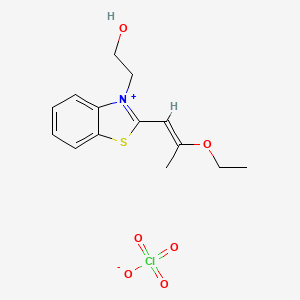
![N-[(3R,4R,5R)-4,5,6-trihydroxy-1-oxo-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B13826741.png)
